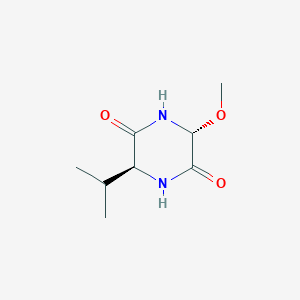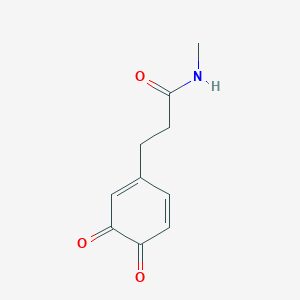
Dihydrocaffeiyl methyl amide quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrocaffeiyl methyl amide quinone (DMQ) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a derivative of caffeine and is synthesized through a multi-step process.
科学研究应用
Dihydrocaffeiyl methyl amide quinone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-cancer properties and may have potential as a chemotherapeutic agent. It has also been studied for its potential neuroprotective properties and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
Dihydrocaffeiyl methyl amide quinone has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) in cancer cells. This leads to an increase in ROS levels, which can induce apoptosis (programmed cell death) in cancer cells. Dihydrocaffeiyl methyl amide quinone has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
生化和生理效应
Dihydrocaffeiyl methyl amide quinone has been shown to induce apoptosis in cancer cells and may have potential as a chemotherapeutic agent. It has also been shown to have neuroprotective properties and may have applications in the treatment of neurodegenerative diseases. Dihydrocaffeiyl methyl amide quinone has been shown to increase ROS levels in cancer cells, which can lead to apoptosis. It has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
实验室实验的优点和局限性
One advantage of using Dihydrocaffeiyl methyl amide quinone in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This allows for the production of large quantities of the compound for use in experiments. One limitation of using Dihydrocaffeiyl methyl amide quinone in lab experiments is that it may have potential side effects and toxicity. Further research is needed to determine the safety of Dihydrocaffeiyl methyl amide quinone for use in humans.
未来方向
There are several future directions for research on Dihydrocaffeiyl methyl amide quinone. One direction is to further investigate its potential as a chemotherapeutic agent and its effectiveness against different types of cancer. Another direction is to investigate its potential as a neuroprotective agent and its effectiveness in the treatment of neurodegenerative diseases. Additionally, research is needed to determine the safety of Dihydrocaffeiyl methyl amide quinone for use in humans and to investigate potential side effects and toxicity.
合成方法
Dihydrocaffeiyl methyl amide quinone is synthesized through a multi-step process starting with the reaction of caffeine with nitrosyl chloride to produce 8-nitrosyl caffeine. This compound is then reacted with sodium borohydride to produce 8-amino caffeine. The final step involves the reaction of 8-amino caffeine with quinone to produce Dihydrocaffeiyl methyl amide quinone.
属性
CAS 编号 |
124763-47-9 |
|---|---|
产品名称 |
Dihydrocaffeiyl methyl amide quinone |
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC 名称 |
3-(3,4-dioxocyclohexa-1,5-dien-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C10H11NO3/c1-11-10(14)5-3-7-2-4-8(12)9(13)6-7/h2,4,6H,3,5H2,1H3,(H,11,14) |
InChI 键 |
ROMNYSICMVINQQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCC1=CC(=O)C(=O)C=C1 |
规范 SMILES |
CNC(=O)CCC1=CC(=O)C(=O)C=C1 |
其他 CAS 编号 |
124763-47-9 |
同义词 |
DHCMA quinone dihydrocaffeiyl methyl amide quinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



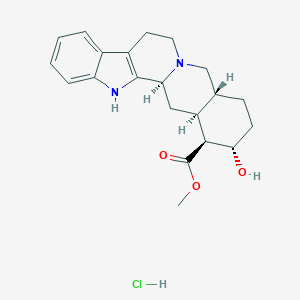
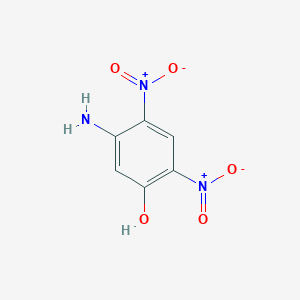
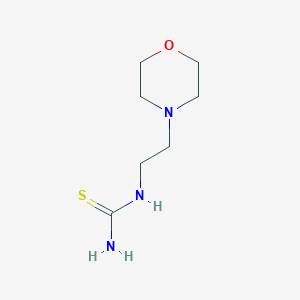
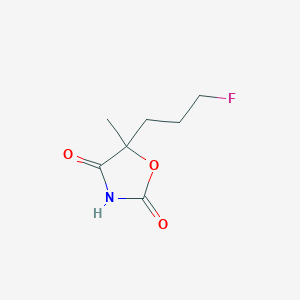
![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
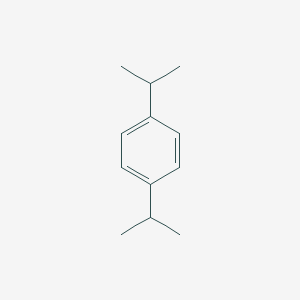
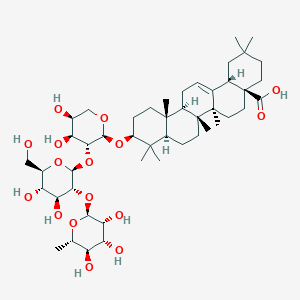
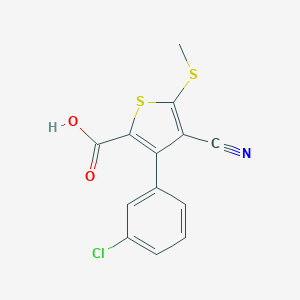
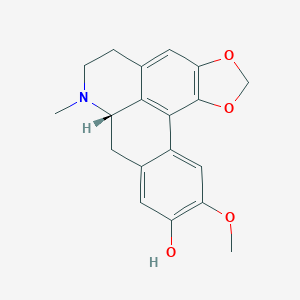
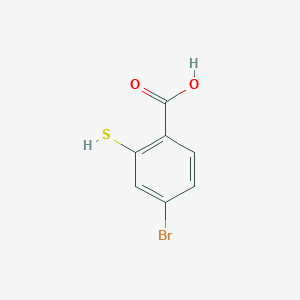
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
